tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate
Overview
Description
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate: is a chemical compound with the molecular formula C12H16FNO2 It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-fluoro-3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Scientific Research Applications
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the carbamate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
tert-Butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(4-fluoro-3-trifluoromethylphenyl)-2-oxoethyl]carbamate: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activities.
tert-Butyl N-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]carbamate: The presence of a chloro group instead of a fluoro group can affect the compound’s reactivity and interactions with molecular targets.
tert-Butyl N-[2-(4-fluoro-3-methoxyphenyl)-2-oxoethyl]carbamate: The methoxy group introduces different electronic and steric effects compared to the methyl group, influencing the compound’s behavior in chemical reactions and biological systems.
Biological Activity
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, including a tert-butyl group and a fluoro-substituted aromatic ring, has potential biological activities that make it a candidate for further research and development.
- Molecular Formula: C14H19FN2O3
- IUPAC Name: this compound
- Molecular Weight: 282.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes. The compound acts as an enzyme inhibitor, binding to the active site of target enzymes and thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The inhibition can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.
Antitumor Activity
Studies have demonstrated that derivatives similar to this compound show promising antitumor properties. For example, compounds with similar structural motifs have been tested against various cancer cell lines, revealing significant cytotoxic effects.
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HCT-15 (Colon Cancer) | 1.61 ± 1.92 |
Compound B | Jurkat (T-cell Leukemia) | 1.98 ± 1.22 |
This compound | TBD | TBD |
Case Studies
- Anticancer Studies : A study evaluated the cytotoxic effects of various carbamate derivatives on colon carcinoma cells (HCT-15). The results indicated that compounds with a methyl group at position 4 of the phenyl ring enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could be leveraged in drug design.
- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific metabolic enzymes. The findings suggested that the presence of the fluoro group significantly impacted binding affinity and inhibitory potency.
Pharmacological Potential
The pharmacological potential of this compound extends beyond enzyme inhibition and anticancer activity. Preliminary studies suggest possible applications in treating metabolic disorders due to its ability to modulate enzyme functions critical in metabolic pathways.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-9-7-10(5-6-11(9)15)12(17)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCDKBRRCQJMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CNC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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